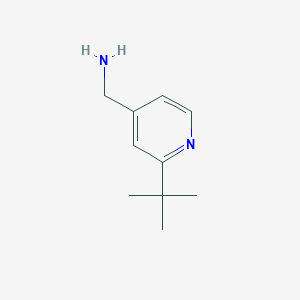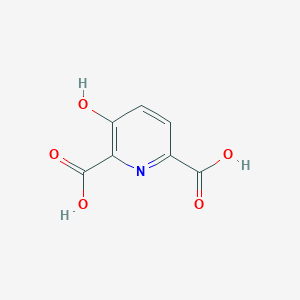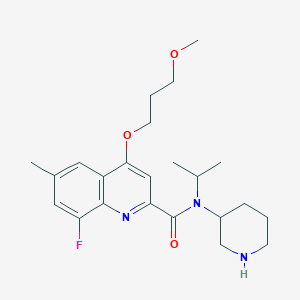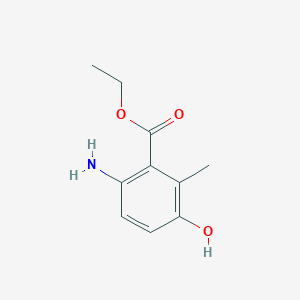
3(2H)-Benzofuranone, 7-(trifluoromethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(2H)-Benzofuranone, 7-(trifluoromethoxy)- is a chemical compound characterized by the presence of a benzofuranone core with a trifluoromethoxy group attached at the 7th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3(2H)-Benzofuranone, 7-(trifluoromethoxy)- typically involves the intramolecular cyclization of 4-hydroxyalkynones in the presence of potassium hydroxide (KOH) at room temperature. This method yields the desired furanone in moderate-to-good yields . Another approach involves the reaction of acid chloride with terminal alkyne in the presence of copper iodide (CuI) at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 3(2H)-Benzofuranone, 7-(trifluoromethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuranone core or the trifluoromethoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Dihydrobenzofuranones.
Substitution: Substituted benzofuranones with various functional groups.
Applications De Recherche Scientifique
3(2H)-Benzofuranone, 7-(trifluoromethoxy)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antifungal and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 3(2H)-Benzofuranone, 7-(trifluoromethoxy)- involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The benzofuranone core can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules .
Comparaison Avec Des Composés Similaires
3(2H)-Furanone: Shares the furanone core but lacks the trifluoromethoxy group.
Trifluoromethoxybenzene: Contains the trifluoromethoxy group but lacks the furanone core.
Benzofuranone Derivatives: Various derivatives with different substituents at the 7th position.
Uniqueness: 3(2H)-Benzofuranone, 7-(trifluoromethoxy)- is unique due to the combination of the benzofuranone core and the trifluoromethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C9H5F3O3 |
|---|---|
Poids moléculaire |
218.13 g/mol |
Nom IUPAC |
7-(trifluoromethoxy)-1-benzofuran-3-one |
InChI |
InChI=1S/C9H5F3O3/c10-9(11,12)15-7-3-1-2-5-6(13)4-14-8(5)7/h1-3H,4H2 |
Clé InChI |
SFCXGNINZWBEJN-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C2=C(O1)C(=CC=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[4-(5-Methylpyridin-3-yl)phenyl]boronic acid](/img/structure/B13872261.png)




![N-[(3-aminophenyl)methyl]pyridin-2-amine](/img/structure/B13872298.png)

![8-bromo-1-methyl-1H-imidazo[4,5-c]quinoline](/img/structure/B13872306.png)

